molecular formula C13H9ClFNO2 B6374870 5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol CAS No. 1261918-53-9

5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol

Cat. No.: B6374870
CAS No.: 1261918-53-9
M. Wt: 265.67 g/mol
InChI Key: AHVKECNIZQWPNP-UHFFFAOYSA-N
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Description

5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol is a chemical compound characterized by the presence of a carbamoyl group, a chlorophenyl group, and a fluorophenol group

Preparation Methods

The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of (3-Carbamoyl-4-chlorophenyl)boronic acid as a precursor. This compound can be synthesized through a series of reactions, including the formation of boronic acid derivatives and subsequent coupling reactions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.

Chemical Reactions Analysis

5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-5-(3-fluoro-5-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c14-12-2-1-7(5-11(12)13(16)18)8-3-9(15)6-10(17)4-8/h1-6,17H,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVKECNIZQWPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684493
Record name 4-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-53-9
Record name 4-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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